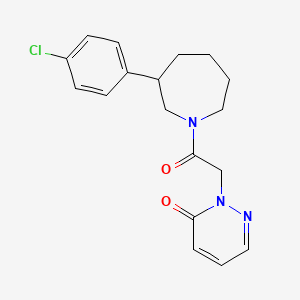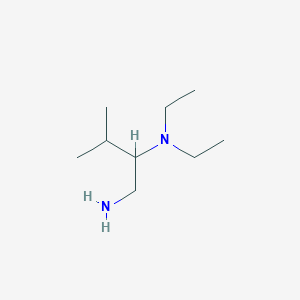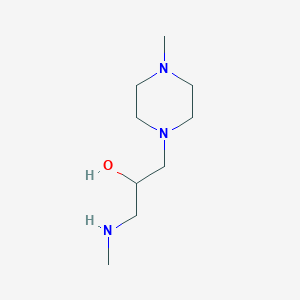![molecular formula C23H19FN2O4S B2714036 (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1181466-02-3](/img/structure/B2714036.png)
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C23H19FN2O4S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Cyclooxygenase Inhibition and Potential in Pain Management A derivative of the compound, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, shows promising results as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in inflammation and pain, suggesting potential applications in managing conditions like rheumatoid arthritis and osteoarthritis. The modification with a fluorine atom in these derivatives has been found to increase selectivity and potency, highlighting a possible route for developing new pain management drugs (Hashimoto et al., 2002).
2. Neurokinin-1 Receptor Antagonism and Relevance to Emesis and Depression The compound has been structurally related to a neurokinin-1 receptor antagonist, which is significant in clinical settings for its effects in managing emesis (vomiting) and potentially depression. This highlights the compound's relevance in the development of treatments for these conditions (Harrison et al., 2001).
3. Role in Kynurenine Pathway and Neurological Applications Similar structures have been found to be potent inhibitors of kynurenine 3-hydroxylase. This enzyme is part of the kynurenine pathway, which is implicated in various neurological disorders. Therefore, compounds like this could have therapeutic applications in neurology, particularly in conditions involving neuronal injury (Röver et al., 1997).
4. Energetic Material Development Derivatives of the compound have been explored in the context of energetic materials. The introduction of specific functional groups, like azoxy N-oxide, has led to the development of substances with high density and good detonation properties, suggesting potential applications in material science (Zhang & Shreeve, 2014).
5. Anticancer and Antiviral Potential Celecoxib derivatives, structurally related to the compound, have shown diverse biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This opens up possibilities for its use in treating various diseases, including cancer and hepatitis C virus infections (Küçükgüzel et al., 2013).
6. Gold-Catalyzed Chemistry in Organic Synthesis The compound's derivatives have been employed in gold(I)-catalyzed cascade reactions, enriching the field of organic synthesis and highlighting its utility in developing new synthetic methodologies (Wang et al., 2014).
7. Antiproliferative Activities Against Cancer Cells Research involving benzoxazole derivatives, structurally similar to the compound, shows significant antiproliferative activities in various cancer cell lines, pointing towards its potential in cancer therapy (Kuzu et al., 2022).
8. Explosive and Energetic Applications Similar compounds have been synthesized for use as insensitive energetic materials, combining different oxadiazole rings, which may find applications in the development of safer explosives (Yu et al., 2017).
Propriétés
IUPAC Name |
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c24-20-9-4-8-19(14-20)23-25-21(17-30-23)15-26(16-22-10-5-12-29-22)31(27,28)13-11-18-6-2-1-3-7-18/h1-14,17H,15-16H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOTYIZNXRDDK-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)


![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)

![N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2713973.png)
![6-(Benzo[d]thiazole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2713974.png)
